- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Cas no 94838-82-1 (BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester)
94838-82-1 structure
Product Name:BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
CAS-Nr.:94838-82-1
MF:C13H17BO4
MW:248.082684278488
MDL:MFCD05663889
CID:798919
PubChem ID:2760589
Update Time:2024-10-25
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3-Benzodioxole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,4-Ethylenedioxybenzene boronic acid, pinacol ester
- 3,4-Methylenedioxyphenylboronic acid, pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole
- 2-(Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3-Benzodioxole-5-boronic Acid Pinacol Ester
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo-1,3-dioxole
- PubChem23521
- OZPPRBAFKGOJLZ-UHF
- 1,3,2-Dioxaborolane, 1,3-benzodioxole deriv. (ZCI)
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole (ACI)
- 2-(1,3-Dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2H-1,3-Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-Methylenedioxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[3,4-(methylenedioxy)phenyl]-1,3,2-dioxaborolane
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
- Z1336747698
- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
- AKOS015944449
- DS-6643
- EN300-267519
- BENZO[D][1,3]DIOXOL-5-YLBORONIC ACID PINACOL ESTER
- SCHEMBL3148663
- DB-057537
- 3,4-Methylenedioxyphenylboronic acid, pinacol ester, AldrichCPR
- SY063770
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
- OZPPRBAFKGOJLZ-UHFFFAOYSA-N
- DTXSID80375243
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole, AldrichCPR
- 94838-82-1
- 1,3-Benzodioxole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- CS-0029530
- MFCD05663889
- 3,4-Methylenedioxyphenylboronic acid pinacol ester
- AB22033
- BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
-
- MDL: MFCD05663889
- Inchi: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-7H,8H2,1-4H3
- InChI-Schlüssel: OZPPRBAFKGOJLZ-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCO2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 248.12200
- Monoisotopenmasse: 248.122
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 315
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 36.9
Experimentelle Eigenschaften
- Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 42 ºC
- Siedepunkt: 337.1°C at 760 mmHg
- Flammpunkt: 157.7°C
- Brechungsindex: 1.523
- PSA: 36.92000
- LogP: 1.71450
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT322-1g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 95+% | 1g |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT322-5g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 95+% | 5g |
680.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT322-250mg |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 95+% | 250mg |
68CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886864-5g |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole |
94838-82-1 | 98% | 5g |
472.50 | 2021-05-17 | |
| TRC | B131278-250mg |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 250mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B131278-500mg |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 500mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B131278-2.5g |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 2.5g |
$ 160.00 | 2022-06-01 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188560-25g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 98% | 25g |
¥1158.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188560-5g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 98% | 5g |
¥362.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188560-1g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 98% | 1g |
¥86.90 | 2023-09-01 |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ; overnight, rt
Referenz
- Cross-Coupling through Ag(I)/Ag(III) Redox Manifold, Chemistry - A European Journal, 2021, 27(62), 15396-15405
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)-5-methoxyphenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; 1 - 2 min, heated
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ; > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ; > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; rt
Referenz
- Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Sequential Suzuki-Miyaura Biaryl Synthesis, Chemistry - A European Journal, 2011, 17(25), 6913-6917
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referenz
- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Referenz
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium chloride Catalysts: Cerium trichloride Solvents: Acetonitrile ; 24 h, rt
Referenz
- Photoinduced Miyaura Borylation by a Rare-Earth-Metal Photoreductant: the Hexachlorocerate(III) Anion, Angewandte Chemie, 2018, 57(34), 10999-11003
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 8 h, 15 °C
Referenz
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ; 30 min, rt
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referenz
- Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides, Organometallics, 2021, 40(4), 482-489
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 18 h, rt
Referenz
- Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , 2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol, Tetrahedron Letters, 2013, 54(2), 166-169
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Method for the preparation of aryl(diolato)borane, Japan, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ; 24 h, 90 °C
Referenz
- A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions, Organic Letters, 2019, 21(20), 8158-8163
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Referenz
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Dimethylformamide , Sodium hydride Solvents: Acetonitrile ; 24 h, 35 °C
1.2 Reagents: Water ; 35 °C
1.2 Reagents: Water ; 35 °C
Referenz
- Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes, Organic Letters, 2022, 24(35), 6466-6471
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
Referenz
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Referenz
- Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer, Journal of Medicinal Chemistry, 2022, 65(22), 15102-15122
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: tert-Butyl methyl ether ; 15 h, 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Development and Mechanistic Studies of Iron-Catalyzed Construction of Csp2-B Bonds via C-O Bond Activation, Organic Letters, 2020, 22(14), 5582-5588
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: Methyllithium , (T-4)-[1-[Bis(1-methylethyl)phosphino-κP]-2-(4,5-dihydro-4-methyl-2-oxazolyl-κN3… Solvents: Diethoxymethane , tert-Butyl methyl ether ; 1 min, 25 °C
1.2 Reagents: Potassium methoxide ; 24 h, 50 °C
1.2 Reagents: Potassium methoxide ; 24 h, 50 °C
Referenz
- Cobalt-catalyzed borylation of aryl halides and pseudohalides, Organometallics, 2016, 35(10), 1559-1564
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- 2,3-Dimethylbutane-2,3-diol
- (2H-1,3-benzodioxol-5-yl)boronic acid
- Phosphoricacid, 1,3-benzodioxol-5-yl diethyl ester
- 1,3-benzodioxol-5-yl methanesulfonate
- 5-Iodobenzo[d][1,3]dioxole
- 5-Chloro-1,3-benzodioxole
- 1,3-Benzodioxol-5-yl dimethylcarbamate
- Bis(pinacolato)diborane
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preparation Products
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Bestellnummer:A845111
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:04
Preis ($):159.0
Email:sales@amadischem.com
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Verwandte Literatur
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Reinheit:99%
Menge:25g
Preis ($):159.0